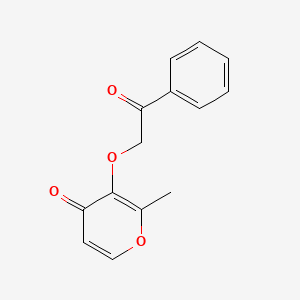
N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide
Descripción general
Descripción
N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide, also known as DNT or DNTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophenes and has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
Antipathogenic Activity
N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide and its derivatives have shown potential in antipathogenic activities. A study by Limban et al. (2011) found that these derivatives demonstrate significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, particularly in biofilms, indicating their potential as novel antimicrobial agents with antibiofilm properties.
Photodecomposition Research
Research by Nakagawa & Crosby (1974) explored the photodecomposition of compounds similar to N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide. This study helps in understanding the behavior of such compounds under sunlight or simulated sunrays, which is crucial for environmental and agricultural applications.
Synthesis and Characterization
The compound and its analogs have been extensively studied for their synthesis and characterization. For instance, Talupur et al. (2021) synthesized similar compounds, offering insights into their chemical properties and potential applications in medicinal chemistry.
Optical Properties and Fluorescence
The optical properties and fluorescence of related compounds have been studied, as evidenced by Patil et al. (2011). Such research is essential for potential applications in materials science, especially in developing new materials with specific optical characteristics.
Anticancer Activity
Research by Atta & Abdel‐Latif (2021) on thiophene derivatives, which are structurally related to N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide, has shown promising results in anticancer activity. This highlights the potential therapeutic applications of these compounds in cancer treatment.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2FN2O4S/c18-9-5-10(19)7-11(6-9)21-17(23)16-15(3-4-27-16)26-14-2-1-12(22(24)25)8-13(14)20/h1-8H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTNWTZFQIMQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147419 | |
| Record name | N-(3,5-Dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303152-54-7 | |
| Record name | N-(3,5-Dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303152-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-Dichlorophenyl)-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate](/img/structure/B3122648.png)
![1-[nitro(phenylsulfonyl)methyl]-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B3122675.png)


methanone](/img/structure/B3122692.png)

![2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B3122714.png)
![2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B3122728.png)



